molecular formula C20H15BrN4O2 B3479689 N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B3479689
M. Wt: 423.3 g/mol
InChI Key: RQIJGNXFPACUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide involves binding to a specific protein and inhibiting its activity. This protein is involved in various biochemical and physiological processes, and the inhibition of its activity can lead to changes in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein that it binds to and inhibits. In general, the inhibition of this protein can lead to changes in various cellular processes, including cell signaling, metabolism, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide in lab experiments is its specificity for a particular protein. This allows researchers to study the function of this protein in a more targeted way. However, one limitation of this compound is that it may not be effective in all cell types or under all experimental conditions.

Future Directions

There are several future directions for the use of N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide in scientific research. One potential application is in the study of cancer, as the protein that it inhibits is often overexpressed in cancer cells. Additionally, the development of new analogs of this compound may lead to even more specific and effective inhibitors of this protein.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide has been used in various scientific research studies. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to bind to a specific protein and inhibit its activity, making it a valuable tool for studying the function of this protein.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-12-13-5-2-3-6-14(13)20(27)25(24-12)11-18(26)23-17-9-8-16(21)15-7-4-10-22-19(15)17/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIJGNXFPACUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromoquinolin-8-yl)-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.